molecular formula C12H18ClNO2 B8126747 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride

4-(Piperidin-4-ylmethoxy)-phenol hydrochloride

Cat. No.: B8126747
M. Wt: 243.73 g/mol
InChI Key: UNLXNLKUHCMJQK-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylmethoxy)-phenol hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a synthetic intermediate or building block. Its piperidine-based structure places it within a class of molecules known for their versatile biological activities. Research indicates that closely related piperidin-4-yl-amide derivatives function as potent and selective antagonists of the somatostatin receptor subtype 5 (sst5) . The sst5 receptor is a G-protein-coupled receptor (GPCR) involved in a wide array of physiological processes, including endocrine secretion, metabolic regulation, and gastrointestinal motility. As such, this compound serves as a valuable precursor or pharmacophore in the design and development of novel therapeutic agents targeting these pathways. Investigations into compounds of this class have revealed potential research applications across multiple disease areas. These include metabolic disorders such as obesity and type 2 diabetes, given the role of sst5 in hormone regulation . Additional research avenues involve gastrointestinal conditions like ulcers and diarrhea, as well as inflammatory and immune-related disorders such as arthritis, psoriasis, and other dermatological conditions . The mechanism of action for related drug-like compounds involves high-affinity binding to the sst5 receptor, thereby blocking the binding of the native somatostatin hormone and modulating downstream signaling cascades . This antagonistic activity is the foundational principle being explored in various preclinical research models. 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(piperidin-4-ylmethoxy)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c14-11-1-3-12(4-2-11)15-9-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLXNLKUHCMJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride typically involves the reaction of 4-hydroxybenzyl alcohol with piperidine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the methoxy linkage. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the phenol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Therapy

One of the primary applications of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride is in cancer therapy. Research indicates that this compound acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of cancer stem cell properties. Inhibiting LSD1 can lead to the suppression of tumor growth and the reprogramming of cancer cells towards a less aggressive phenotype .

1.2 Antiparasitic Activity

The compound has also been studied for its antiparasitic properties. It has been evaluated against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to the chemical structure have been shown to enhance potency against this parasite, indicating its potential as a lead compound for developing new antiparasitic drugs .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride:

StudyFocusFindings
Cancer ResearchDemonstrated reversible inhibition of LSD1 with submicromolar potency, suggesting potential for cancer treatment.
Antiparasitic EvaluationShowed improved potency against Trypanosoma brucei with modifications to chemical structure, highlighting its potential as an antiparasitic agent.
BRD4 InhibitionEvaluated as a BRD4 inhibitor; compounds derived from it exhibited varying inhibitory effects on breast cancer cells, indicating its role in targeting oncogenic pathways.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Pharmacological Target/Activity Key References
4-(Piperidin-4-ylmethoxy)-phenol HCl Phenol group, methoxy linker Epigenetic modulation (putative LSD1)
4-(Piperidin-4-ylmethoxy)pyridine HCl Pyridine replaces phenol; basic nitrogen Enhanced solubility; LSD1 inhibition
2-(Piperidin-4-yl)phenol HCl Phenol directly attached to piperidine Reduced steric hindrance; kinase inhibition
4-(4-Fluorobenzoyl)piperidine HCl Fluorobenzoyl group; ketone functionality Increased lipophilicity; kinase targeting
4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine HCl Benzoyl-morpholine hybrid Dual-targeting (kinases and GPCRs)
Key Observations:
  • Linker Flexibility: Compounds with direct attachment of phenol to piperidine (e.g., 2-(Piperidin-4-yl)phenol HCl) exhibit reduced steric bulk, enhancing membrane permeability but possibly compromising target specificity .
  • Functional Group Additions : Fluorobenzoyl or morpholine-containing analogs (e.g., 4-(4-Fluorobenzoyl)piperidine HCl) demonstrate increased lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability .

Physicochemical Properties

  • Solubility: Phenol-containing compounds exhibit moderate aqueous solubility (logP ~2.5), whereas pyridine analogs (logP ~1.8) show improved solubility due to ionization .
  • Thermal Stability: Fluorinated derivatives (e.g., 4-(4-Fluorobenzoyl)piperidine HCl) display higher melting points (>200°C) compared to non-fluorinated analogs (~180°C) .

Biological Activity

4-(Piperidin-4-ylmethoxy)-phenol hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various studies and data sources.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a methoxy group and a phenolic moiety. The synthesis typically involves the reaction of piperidine derivatives with phenolic compounds under specific conditions to yield the hydrochloride salt form.

Chemical Structure:

  • IUPAC Name: 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride
  • Molecular Formula: C12H17ClN2O2

Biological Activities

The biological activities of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride include:

  • Antimicrobial Activity:
    • Studies have shown that piperidine derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 4-(Piperidin-4-ylmethoxy)-phenol have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .
  • Anticancer Properties:
    • The compound has demonstrated potential in inhibiting cancer cell proliferation. Research indicates that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest at the G2/M phase .
  • Enzyme Inhibition:
    • Enzyme inhibition studies reveal that this compound can act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urinary tract infections, respectively .

Structure-Activity Relationship (SAR)

The SAR studies on piperidine derivatives suggest that modifications on the piperidine ring and substituents significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances antimicrobial potency, while substitutions on the phenolic moiety can improve anticancer activity.

Table 1: Structure-Activity Relationships of Piperidine Derivatives

CompoundSubstituentAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
4-(Piperidin-4-ylmethoxy)-phenol hydrochlorideMethoxy0.515
4-Chlorophenyl analogChlorine0.310
4-Bromophenyl analogBromine0.212

Case Studies

  • Antibacterial Activity Study:
    A study evaluated several piperidine derivatives against Staphylococcus aureus and Escherichia coli, finding that those with methoxy substitutions displayed enhanced antibacterial properties compared to their unsubstituted counterparts .
  • Anticancer Mechanism Investigation:
    Research focused on the mechanism of action of piperidine derivatives indicated that they could inhibit key signaling pathways involved in cancer cell survival, leading to increased apoptosis rates in treated cells .

Q & A

Q. Table 1: Synthetic Conditions for Piperidine Derivatives

StepReagents/ConditionsYield (%)Reference
Piperidine coupling4-Methoxybenzenesulfonyl chloride, Et₃N, RT87–98
PurificationColumn chromatography (silica gel)95

Basic: What safety precautions are recommended when handling 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride?

Answer:
While specific toxicity data for this compound may be limited, analogous piperidine derivatives require:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of aerosols or dust .
  • Emergency protocols:
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
    • Skin contact: Wash immediately with soap and water; remove contaminated clothing .

Note: Stability studies suggest sensitivity to humidity and oxidizers—store in airtight containers under inert gas .

Advanced: How can researchers optimize the coupling reaction between piperidine derivatives and phenolic groups to enhance purity?

Answer:
Methodological strategies:

  • Catalyst screening: Transition metals (e.g., Pd for cross-couplings) or phase-transfer catalysts improve regioselectivity .
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dilution to precipitate products .
  • In-situ monitoring: Use HPLC or TLC to track reaction progress and terminate before side reactions dominate .

Example optimization workflow:

Vary molar ratios of piperidine:phenol (1:1 to 1:1.2).

Test temperatures (0°C, RT, 40°C) to identify optimal kinetic conditions.

Compare purification methods (e.g., gradient elution vs. isocratic chromatography) .

Advanced: What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation?

Answer:
Common discrepancies and solutions:

  • ¹H NMR splitting patterns: Anisotropic effects from the piperidine ring can distort signals. Use 2D NMR (COSY, NOESY) to confirm spatial arrangements .
  • Mass spectrometry (MS) anomalies: Check for HCl adducts ([M+H]⁺ vs. [M+Cl]⁻) and compare with theoretical isotopic patterns .
  • Contradictory melting points: Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to assess polymorphism .

Case study: In , a multi-step synthesis yielded 87–98% purity. Discrepancies in MS data were resolved by repeating analyses under high-resolution conditions (HRMS) and spiking with authentic standards .

Basic: What analytical techniques are essential for characterizing this compound's purity and structure?

Answer:
Core techniques:

  • ¹H/¹³C NMR: Assign proton environments (e.g., piperidine CH₂ vs. phenolic OH) and confirm substitution patterns .
  • HPLC-PDA: Quantify purity (>98% for pharmacological studies) and detect UV-active impurities .
  • Elemental analysis: Validate C, H, N, Cl content against theoretical values (e.g., C₁₂H₁₆ClNO₂) .

Supplementary methods:

  • FT-IR: Identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the methoxy group) .
  • X-ray crystallography: Resolve absolute configuration if chiral centers are present .

Advanced: How to assess the compound's stability under varying storage conditions?

Answer:
Experimental design:

  • Forced degradation studies: Expose the compound to heat (40–60°C), light (UV lamp), and humidity (75% RH) for 1–4 weeks. Monitor decomposition via HPLC .
  • pH stability: Dissolve in buffers (pH 1–13) and analyze degradation products (e.g., hydrolysis of the ether linkage) .

Key findings from analogous compounds:

  • Piperidine derivatives degrade faster under acidic conditions due to protonation of the amine, leading to ring-opening .
  • Lyophilized formulations show better long-term stability than aqueous solutions .

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